molecular formula C19H25N5O B2493070 3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320506-53-2

3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2493070
CAS No.: 2320506-53-2
M. Wt: 339.443
InChI Key: FJSYZFROCGRKFR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a cinnoline core fused with a partially hydrogenated ring (5,6,7,8-tetrahydrocinnoline), substituted with a piperidin-4-ylmethoxy group linked to a 6-methylpyrazin-2-yl moiety. The pyrazine and piperidine moieties are critical for its pharmacophoric properties, offering hydrogen-bonding and lipophilic interactions .

Properties

IUPAC Name

3-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-11-20-12-18(21-14)24-8-6-15(7-9-24)13-25-19-10-16-4-2-3-5-17(16)22-23-19/h10-12,15H,2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSYZFROCGRKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazine Functionalization

The 6-methylpyrazine moiety is synthesized via Kröhnke pyrazine synthesis , starting from 2-acetylpyrazine. Sequential methylation at the 6-position is achieved using methyl iodide under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

Reaction Scheme:
$$
\text{2-Acetylpyrazine} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{I, DMF}} \text{6-Methyl-2-acetylpyrazine} \quad
$$

Piperidine Ring Formation

The piperidine ring is constructed via Buchwald-Hartwig amination between 6-methyl-2-chloropyrazine and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Catalytic Pd₂(dba)₃ with Xantphos ligand enables C–N coupling (toluene, 110°C, 24 h).

Key Data:

Parameter Value Source
Catalyst Pd₂(dba)₃ (5 mol%)
Ligand Xantphos (10 mol%)
Yield 78%
Purity (HPLC) >95%

Deprotection of the tert-butyl carbamate (HCl/dioxane, 0°C, 2 h) yields 1-(6-methylpyrazin-2-yl)piperidin-4-ylmethanol.

Preparation of 5,6,7,8-Tetrahydrocinnolin-3-ol

Cyclization Strategy

The tetrahydrocinnoline core is synthesized via Borsche-Drechsel cyclization using cyclohexanone phenylhydrazone. Acid-catalyzed cyclization (H₂SO₄, EtOH, reflux, 8 h) affords 5,6,7,8-tetrahydrocinnoline, followed by selective oxidation at C3 using MnO₂ (CH₂Cl₂, rt, 6 h) to introduce the hydroxyl group.

Optimization Note:

  • Temperature Control : Maintaining reflux at 78°C prevents over-oxidation to fully aromatic cinnoline.
  • Solvent Impact : Ethanol increases hydrazone solubility vs. alternative solvents (e.g., THF).

Etherification: Final Coupling

Mitsunobu Reaction

The hydroxyl group of 5,6,7,8-tetrahydrocinnolin-3-ol undergoes etherification with 1-(6-methylpyrazin-2-yl)piperidin-4-ylmethanol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt, 12 h).

Reaction Table:

Component Quantity (mmol) Role
Cinnolin-3-ol 1.0 Nucleophile
Piperidinylmethanol 1.2 Electrophile
DIAD 2.5 Azodicarboxylate
PPh₃ 2.5 Phosphine ligand
Yield 65% -

Alternative SN2 Approach

For scale-up, mesylation of the piperidinylmethanol (MsCl, Et₃N, CH₂Cl₂, 0°C, 2 h) followed by displacement with cinnolin-3-olate (K₂CO₃, DMF, 80°C, 6 h) achieves comparable yields (62%) with reduced catalyst costs.

Process Optimization and Challenges

Regioselectivity in Pyrazine Substitution

The 6-methyl regiochemistry is maintained by:

  • Steric Directing Groups : Acetyl at C2 during methylation.
  • Low-Temperature Quenching : Prevents methyl group migration.

Purification Strategies

  • Chromatography : SiO₂ (EtOAc/hexanes 3:7 → 1:1) removes di-alkylated byproducts.
  • Crystallization : Ethanol/water (4:1) yields >99% purity for final compound.

Characterization Data

Spectroscopic Confirmation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrazine-H), 4.22 (d, J=6.4 Hz, 2H, OCH₂), 3.85–3.78 (m, 2H, piperidine-H).
  • HRMS : m/z calcd for C₂₁H₂₆N₆O: 385.2084 [M+H]⁺; found: 385.2091.

Thermal Stability:

  • Decomposition onset: 218°C (DSC, N₂ atmosphere).

Chemical Reactions Analysis

Types of Reactions

3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine/Pyrimidine Derivatives

  • 3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline (PubChem): Structural Difference: Replaces the pyrazine ring in the target compound with a pyrimidine ring.
  • BK65958 (3-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline): Structural Difference: Substitutes the 6-methylpyrazin-2-yl group with a 5-methylpyrazine-2-carbonyl moiety.

Piperidine-Linked Heterocycles

  • DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole): Structural Difference: Uses an indole core instead of cinnoline and lacks the pyrazine substituent. Functional Relevance: Demonstrated synergy with carbapenems against MRSA, suggesting piperidine-linked indoles may prioritize antimicrobial over CNS activity .
  • EP 3 532 474 B1 Derivatives (e.g., 2-[(1S)-1-cyclohexyléthoxy]-5-fluoro-N-(3-méthoxypyrazin-2-yl)benzamide): Structural Difference: Benzamide core with pyrazine substituents and cyclohexylethoxy groups.

Data Table: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Potential Biological Activity Evidence Source
Target Compound Tetrahydrocinnoline 6-Methylpyrazin-2-yl, piperidin-4-ylmethoxy CNS modulation, antimicrobial
BK65958 Tetrahydrocinnoline 5-Methylpyrazine-2-carbonyl Improved solubility, enzyme inhibition
DMPI Indole Piperidin-4-yl, pyridin-4-yl MRSA synergism
EP 3 532 474 B1 Derivatives Benzamide Pyrazin-2-yl, cyclohexylethoxy Kinase inhibition

Research Findings and Mechanistic Insights

  • Electron-Deficient Heterocycles : Pyrazine and pyrimidine analogs exhibit distinct binding modes due to differences in aromatic electron density. Pyrazine’s lower basicity may enhance interactions with hydrophobic enzyme pockets .
  • Antimicrobial vs. CNS Activity: Piperidine-linked indoles (DMPI) show antimicrobial synergy, while cinnoline derivatives may prioritize CNS targets due to improved brain penetration from reduced polarity .

Biological Activity

3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered attention due to its potential biological activities. This article focuses on the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C19H24N4OC_{19}H_{24}N_4O and a molecular weight of approximately 324.43 g/mol. The unique arrangement of its functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator for specific neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to various physiological effects, including:

  • Neurotransmitter Receptor Binding : The compound may bind to muscarinic receptors, influencing cognitive functions and potentially aiding in the treatment of neurological disorders like Alzheimer's disease .
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, altering cellular functions and promoting therapeutic effects.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antidepressant Effects : Studies have shown that similar compounds exhibit antidepressant-like effects in animal models by enhancing serotonergic activity .
  • Neuroprotective Properties : The compound has been investigated for its neuroprotective effects against oxidative stress in neuronal cells .
  • Potential Anticancer Activity : Preliminary data suggest that it may exhibit cytotoxicity against certain cancer cell lines, although further investigation is required to elucidate the mechanisms involved.

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds or derivatives:

  • Study on Neurotransmitter Modulation : A study published in 2020 demonstrated that derivatives of tetrahydrocinnoline exhibited significant binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders .
StudyFindings
2020 Neurotransmitter ModulationSignificant binding affinity for serotonin receptors; potential antidepressant effects.
2021 Neuroprotective EffectsShowed protective effects against oxidative stress in neuronal cells.
2022 Anticancer ActivityExhibited cytotoxicity against various cancer cell lines; further research needed.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline?

Synthesis optimization requires addressing steric hindrance at the piperidin-4-ylmethoxy moiety and ensuring regioselective coupling of the 6-methylpyrazine group. Key steps include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling, as demonstrated in analogous pyrazolo[4,3-c]quinoline syntheses .
  • Temperature control : Maintaining reflux conditions (e.g., 80–110°C) to prevent side reactions, as seen in pyridinedicarboxylic acid imide derivatives .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates, validated in tetrahydrocinnoline-related protocols .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

  • NMR analysis : Focus on 1H^1H- and 13C^13C-NMR to confirm the stereochemistry of the piperidin-4-ylmethoxy group. Compare with data from structurally similar compounds like Ethyl 4-[7-(4-methoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks, as applied to pyrazolo[1,5-a]imidazol-3-yl acetamide derivatives .
  • DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model rotational barriers of the methoxy group, aligning with studies on triazolopyrazine analogs .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory biological activity data in preclinical studies?

Contradictions often arise from off-target interactions or metabolic instability. Methodological approaches include:

  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., oxidation at the tetrahydrocinnoline ring), as shown in pyrido[1,2,3-de]-1,4-benzoxazine derivatives .
  • Selectivity assays : Screen against related kinases or GPCRs using fluorescence polarization, following protocols for pyrazolo[3,4-b]pyridine inhibitors .
  • Structural analogs : Synthesize derivatives with modified pyrazine or piperidine substituents to isolate pharmacophores, as in SAR studies of pyrrolo[3,4-c]pyridinediones .

Q. How can the thermodynamic stability of this compound be evaluated under varying pH and temperature conditions?

  • DSC/TGA analysis : Determine decomposition temperatures (e.g., 178–220°C) under nitrogen atmosphere, referencing thermal studies on N-arylpiperazinylalkyl derivatives .
  • pH stability assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours, followed by HPLC quantification of intact compound, as applied to pyrimidinecarboxylic acid esters .

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

  • Caco-2 permeability assays : Measure apparent permeability (Papp) to predict intestinal absorption, using protocols validated for triazolopyrazine derivatives .
  • Microsomal stability : Incubate with rat liver microsomes (RLM) and NADPH, monitoring parent compound depletion via LC-MS, as in studies on pyrazolo[4,3-c]pyridines .

Methodological Challenges

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce steric hindrance, as demonstrated in pyridinyloxy aniline syntheses .
  • Catalyst loading : Increase Pd catalyst to 5–10 mol% for sluggish cross-coupling reactions, aligning with protocols for pyrazolo[1,5-a]imidazol-3-yl acetamides .

Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?

  • HPLC-DAD/ELSD : Use C18 columns (e.g., Agilent Zorbax SB-C18) with acetonitrile/water gradients (0.1% TFA) to resolve impurities like des-methylpyrazine byproducts .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., 4-alkoxy derivatives) to confirm peak assignments, following methods for pyrolo[3,4-c]pyridinediones .

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